An In-depth Technical Guide to Diethyl 2-(1-cyano-3-methylbutyl)malonate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Diethyl 2-(1-cyano-3-methylbutyl)malonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(1-cyano-3-methylbutyl)malonate is a crucial chemical intermediate, most notably recognized for its role in the synthesis of the anticonvulsant and analgesic drug, Pregabalin.[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications in pharmaceutical development. The information presented herein is intended to equip researchers and scientists with the necessary technical knowledge for the effective handling, analysis, and utilization of this versatile compound.
Chemical and Physical Properties
Diethyl 2-(1-cyano-3-methylbutyl)malonate is a diester derivative of malonic acid, characterized by the presence of a cyano group and an isobutyl substituent on the alpha-carbon. Its physical state is typically a powder or liquid.[2]
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | Diethyl 2-(1-cyano-3-methylbutyl)propanedioate | [3] |
| Synonyms | Diethyl (1-cyano-3-methylbutyl)malonate, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | [2] |
| CAS Number | 186038-82-4 | [3] |
| Molecular Formula | C₁₃H₂₁NO₄ | [3] |
| Molecular Weight | 255.31 g/mol | [3] |
| Appearance | Powder or liquid | [2] |
Physicochemical Data
| Property | Value | Source(s) |
| Density | 1.044 g/cm³ | [2] |
| Boiling Point | 355.712 °C at 760 mmHg | [2] |
| Flash Point | 155.412 °C | [2] |
| Refractive Index | 1.449 | [2] |
| Vapor Pressure | 0 mmHg at 25 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. Insoluble in water. | |
| Storage | Sealed in a dry environment at 2-8°C. | [4] |
Synthesis of Diethyl 2-(1-cyano-3-methylbutyl)malonate
The primary synthetic route to Diethyl 2-(1-cyano-3-methylbutyl)malonate involves a Michael addition reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.
Reaction Principle
The synthesis is achieved through the conjugate addition of a carbanion, generated from a suitable precursor, to an α,β-unsaturated nitrile. A common industrial approach involves the reaction of an appropriate Michael donor with an activated alkene.
Caption: Synthetic workflow for Diethyl 2-(1-cyano-3-methylbutyl)malonate.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a common method for the synthesis of Diethyl 2-(1-cyano-3-methylbutyl)malonate, which is a crucial step in the production of Pregabalin.
Step 1: Knoevenagel Condensation
-
To a solution of diethyl malonate and isovaleraldehyde in a suitable solvent (e.g., toluene), add a catalytic amount of a weak base such as diisopropylamine in acetic acid.
-
Heat the reaction mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α,β-unsaturated diester.
Step 2: Michael Addition
-
Dissolve the crude α,β-unsaturated diester in a suitable solvent (e.g., ethanol).
-
Add a solution of potassium cyanide (KCN) in water to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude Diethyl 2-(1-cyano-3-methylbutyl)malonate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.
Spectroscopic and Analytical Data
Accurate characterization of Diethyl 2-(1-cyano-3-methylbutyl)malonate is essential for quality control and reaction monitoring. While experimentally obtained spectra for this specific compound are not widely available in public databases, the following sections describe the expected spectroscopic features based on its chemical structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the 3-methylbutyl group will exhibit complex multiplets in the aliphatic region (0.9-2.0 ppm). The methine proton adjacent to the cyano group and the malonate carbon would likely appear as a doublet of doublets or a multiplet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the ester groups in the downfield region (around 165-175 ppm). The cyano carbon will have a characteristic signal around 115-120 ppm. The carbons of the ethyl and 3-methylbutyl groups will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule:
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band in the region of 1735-1750 cm⁻¹.
-
C-H stretch (aliphatic): Multiple bands just below 3000 cm⁻¹.
-
C-O stretch (ester): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 255. The fragmentation pattern would be expected to include losses of the ethoxy group (-45), the ethyl group (-29), and fragments corresponding to the cleavage of the 3-methylbutyl chain. Predicted mass spectrometry data for various adducts are available in public databases.[5]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of Diethyl 2-(1-cyano-3-methylbutyl)malonate. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a suitable starting point.[6]
Chemical Reactivity and Applications
The chemical reactivity of Diethyl 2-(1-cyano-3-methylbutyl)malonate is primarily centered around its functional groups: the cyano group, the ester moieties, and the acidic α-proton.
Caption: Key chemical transformations of Diethyl 2-(1-cyano-3-methylbutyl)malonate.
Hydrolysis and Decarboxylation
The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, yielding a monocarboxylic acid. This reactivity is fundamental to its use in the malonic ester synthesis.
Reduction of the Cyano Group
The cyano group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is the final key step in the synthesis of Pregabalin from this intermediate.
α-Alkylation
The presence of two electron-withdrawing ester groups makes the α-proton acidic. Deprotonation with a suitable base generates a stabilized carbanion that can react with electrophiles, such as alkyl halides, allowing for further functionalization at this position.
Application in Drug Development: The Synthesis of Pregabalin
The most significant application of Diethyl 2-(1-cyano-3-methylbutyl)malonate is as a key intermediate in the industrial synthesis of Pregabalin. The synthesis involves the hydrolysis of one of the ester groups, followed by decarboxylation and subsequent reduction of the nitrile to the primary amine of Pregabalin.
Safety and Handling
Diethyl 2-(1-cyano-3-methylbutyl)malonate is an industrial chemical and should be handled with appropriate safety precautions.
-
Hazards: It may cause eye irritation. It is also reported to be toxic to aquatic life with long-lasting effects.[3]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors or dust and contact with skin and eyes.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[3]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.
Always consult the latest Safety Data Sheet (SDS) for detailed and up-to-date safety information.
Conclusion
Diethyl 2-(1-cyano-3-methylbutyl)malonate is a compound of significant interest to the pharmaceutical industry, primarily due to its role in the synthesis of Pregabalin. A thorough understanding of its physical and chemical properties, synthetic routes, and reactivity is essential for its efficient and safe use in research and development. This guide has provided a consolidated resource of technical information to support scientists and professionals in their work with this important chemical intermediate.
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